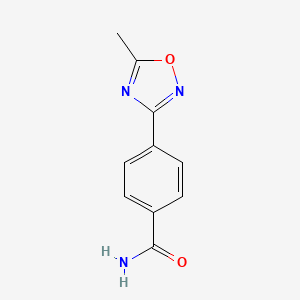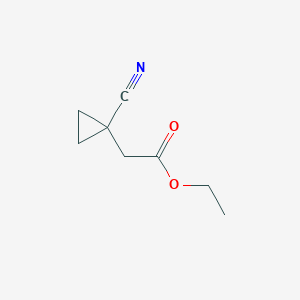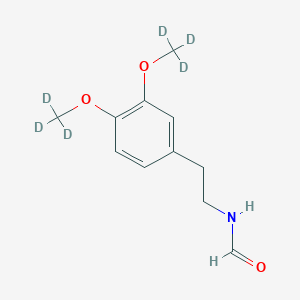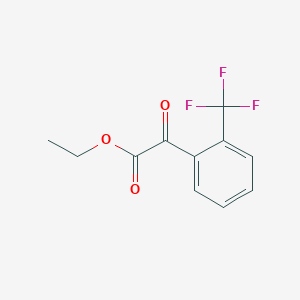
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H5ClF3N2O3S. This compound is characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a benzene ring, along with a sulfonic acid group. It is a colorless to pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: Similar structure but lacks the sulfonic acid group.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the sulfonic acid group.
2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonic acid group.
Uniqueness
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts high solubility in water and enhances its reactivity in various chemical processes. This makes it particularly valuable in applications requiring water-soluble compounds with strong acidic properties.
特性
IUPAC Name |
2-amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-4-2-6(16(13,14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMQNJNUWGTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)












